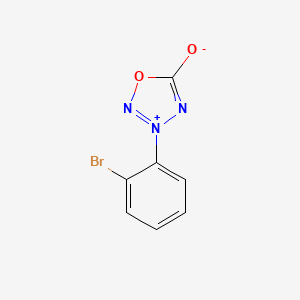![molecular formula C20H22N4OS B5534358 1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5534358.png)
1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to "1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine" often involves multistep synthetic routes. For example, a study by Lamphon et al. (2004) detailed the synthesis of thiazolopyridine derivatives, showcasing methods that might be applicable to the compound . These methods include condensation reactions, the use of piperidine as a catalyst or reactant, and strategies to introduce various functional groups pertinent to the target molecule's structure (Lamphon et al., 2004).
Molecular Structure Analysis
The molecular structure, including conformation and crystallography, of related compounds has been studied extensively. For instance, Yıldırım et al. (2006) provided insights into the crystal structure of a compound with a similar complex heterocyclic system, which could offer analogies to the molecular structure of the subject compound. Their research highlights the planarity of certain ring systems and the conformation of piperidine rings, which are relevant to understanding the structural characteristics of "1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine" (Yıldırım et al., 2006).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds containing similar functional groups have been explored. Studies such as those by El‐Emary et al. (2005) describe the synthesis and reactivity of thiazolopyridines, providing insights into the types of chemical reactions that the subject compound might undergo, including nucleophilic substitutions and condensation reactions (El‐Emary et al., 2005).
Physical Properties Analysis
The physical properties, such as solubility and crystallinity, are crucial for understanding the compound's behavior in different environments. While specific studies on "1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine" were not identified, research on similar compounds can offer predictions. For example, the solubility and crystalline form can be influenced by the functional groups present, as seen in compounds studied by Sugimoto et al. (1990), indicating how substituent variation affects these properties (Sugimoto et al., 1990).
Chemical Properties Analysis
The chemical properties, such as reactivity towards other chemicals and stability, are pivotal for the compound's application in chemical syntheses and potential industrial applications. Research like that by Ramachandran et al. (2011) on imidazole/benzotriazole substituted piperidin-4-one derivatives provides a foundation for understanding the chemical behavior of "1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine," including its potential interactions with biological targets and reactivity in synthetic contexts (Ramachandran et al., 2011).
作用機序
The mechanism of action of imidazole and thiazole derivatives can vary widely, depending on their specific structures and the biological systems they interact with. Some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
将来の方向性
Given the wide range of biological activities exhibited by imidazole derivatives , there is significant potential for the development of new drugs based on these compounds. Future research could focus on synthesizing new imidazole and thiazole derivatives, characterizing their physical and chemical properties, and evaluating their biological activities.
特性
IUPAC Name |
(2-benzyl-1,3-thiazol-4-yl)-[3-(1-methylimidazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-23-11-9-21-19(23)16-8-5-10-24(13-16)20(25)17-14-26-18(22-17)12-15-6-3-2-4-7-15/h2-4,6-7,9,11,14,16H,5,8,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLYXBIQXVLOEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCCN(C2)C(=O)C3=CSC(=N3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4aR*,7aS*)-1-methyl-4-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5534284.png)
![N'-[(5-bromo-2-furyl)methylene]-3-fluorobenzohydrazide](/img/structure/B5534292.png)


![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-isobutyl-N-methyl-5-isoxazolecarboxamide](/img/structure/B5534309.png)


![4-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridine](/img/structure/B5534354.png)

![(4S*)-3,3,4-trimethyl-1-[(2-pyridin-2-ylpyrimidin-5-yl)carbonyl]piperidin-4-ol](/img/structure/B5534369.png)
![1-{[4-(methylthio)phenyl]sulfonyl}-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5534371.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-N'-(5-methyl-2-pyridinyl)sulfamide](/img/structure/B5534373.png)
